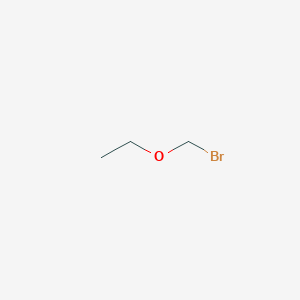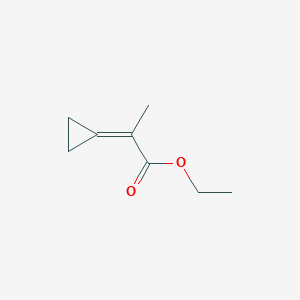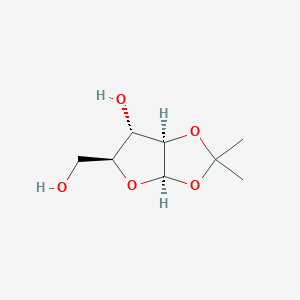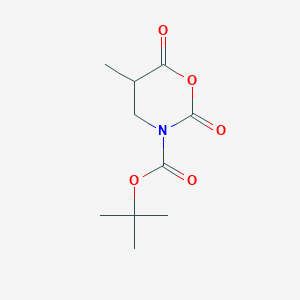
Acide 2-azido-5-chlorobenzoïque
Vue d'ensemble
Description
2-Azido-5-chlorobenzoic acid is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an azido group (N3) and a chlorine atom (Cl), respectively
Applications De Recherche Scientifique
2-Azido-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna to probe its biology .
Mode of Action
Azides, in general, are known to interact with their targets through a process called staudinger ligation . This process involves a reaction between an azide and a phosphine to form an amide. In the context of RNA, azides can be used for site-specific labeling and functionalization .
Biochemical Pathways
Azides are known to be involved in rna metabolic labeling approaches .
Result of Action
The use of azides in rna can help probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Azido-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzoic acid, followed by the reduction of the nitro group to an amino group, and finally, the conversion of the amino group to an azido group using sodium azide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific step of the synthesis.
Industrial Production Methods
While specific industrial production methods for 2-Azido-5-chlorobenzoic acid are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride can be used for reduction reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Aminobenzoic Acid Derivatives: Formed from reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzoic acid: Similar structure but with an amino group instead of an azido group.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of an azido group.
2-Azido-4-chlorobenzoic acid: Similar but with the chlorine atom at a different position.
Uniqueness
2-Azido-5-chlorobenzoic acid is unique due to the presence of both an azido group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-azido-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-6(10-11-9)5(3-4)7(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQLGMHQBBCSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457576 | |
| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88279-11-2 | |
| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B1338383.png)













